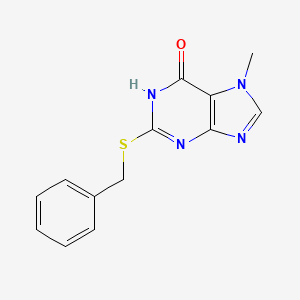![molecular formula C16H15N5OS B6068196 N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6068196.png)
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2-(2-pyridinylthio)acetamide, commonly known as IMPY, is a chemical compound that has gained significant attention in the field of medicinal chemistry. IMPY has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of IMPY is not fully understood. However, studies have shown that IMPY acts as a potent inhibitor of histone deacetylase (HDAC) enzymes. HDAC enzymes play a crucial role in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
IMPY has been shown to have a wide range of biochemical and physiological effects. Studies have shown that IMPY can induce cell cycle arrest and apoptosis in cancer cells. IMPY has also been found to inhibit the growth and migration of cancer cells. In addition, IMPY has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of IMPY is its potent anti-cancer and neuroprotective activity. IMPY has also been found to have low toxicity, making it a promising candidate for further development. However, one of the limitations of IMPY is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of IMPY. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of IMPY. Another area of research is the study of the pharmacokinetics and pharmacodynamics of IMPY in vivo. Finally, the potential use of IMPY in combination with other anti-cancer and neuroprotective agents should be explored.
Synthesemethoden
The synthesis of IMPY involves a multi-step process that starts with the reaction of 2-mercaptopyridine with 2-bromoacetic acid to form 2-(2-pyridinylthio)acetic acid. The resulting compound is then reacted with 2-(1H-imidazol-1-yl)pyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form IMPY. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
IMPY has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that IMPY has potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. IMPY has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-14(11-23-15-5-1-2-6-18-15)20-10-13-4-3-7-19-16(13)21-9-8-17-12-21/h1-9,12H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRXPPBNMCIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NCC2=C(N=CC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-isopropyl-5-oxopyrrolidin-3-yl)methyl]-N'-1H-tetrazol-5-ylurea](/img/structure/B6068117.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6068123.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6068128.png)
![1-(methylsulfonyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B6068131.png)
![5-{[(4-fluorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6068148.png)

![1-sec-butyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6068155.png)


![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B6068165.png)
![5-{4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}-3-methyl-5-oxo-2-pentanone](/img/structure/B6068167.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-furamide](/img/structure/B6068172.png)
![1-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6068191.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(3-isopropoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6068202.png)